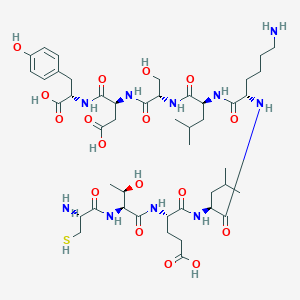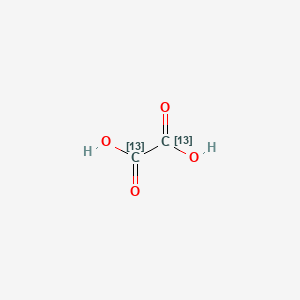
Ac-IHIHIYI-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency in production .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide primarily undergoes hydrolysis reactions. It exhibits esterase activity, catalyzing the hydrolysis of ester bonds .
Common Reagents and Conditions
The hydrolysis reactions catalyzed by this peptide typically involve substrates like p-nitrophenyl acetate. The reactions are carried out in aqueous solutions, often buffered to maintain a specific pH .
Major Products
The major product formed from the hydrolysis of p-nitrophenyl acetate by Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide is p-nitrophenol .
Aplicaciones Científicas De Investigación
Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide involves its self-assembly into fibril-like structures. These structures exhibit catalytic activity by mimicking the active sites of natural enzymes. The peptide’s esterase activity is attributed to the presence of histidine residues, which act as catalytic centers for hydrolysis reactions .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-Isoleucyl-Histidyl-Valyl-Histidyl-Leucyl-Glutaminyl-Isoleucyl-Amide: This peptide also forms fibril-like structures but with different catalytic properties.
Acetyl-Isoleucyl-Histidyl-Valyl-Histidyl-Leucyl-Glutaminyl-Isoleucyl-Amide: Another variant with distinct self-assembly and catalytic characteristics.
Uniqueness
Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide is unique due to its specific sequence of amino acids, which allows it to form highly ordered fibril-like structures with enhanced esterase activity. This makes it a valuable tool for studying peptide self-assembly and catalysis .
Propiedades
Fórmula molecular |
C47H72N12O9 |
|---|---|
Peso molecular |
949.1 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C47H72N12O9/c1-10-25(5)37(41(48)62)57-42(63)34(18-30-14-16-33(61)17-15-30)54-46(67)39(27(7)12-3)58-44(65)36(20-32-22-50-24-52-32)56-47(68)40(28(8)13-4)59-43(64)35(19-31-21-49-23-51-31)55-45(66)38(26(6)11-2)53-29(9)60/h14-17,21-28,34-40,61H,10-13,18-20H2,1-9H3,(H2,48,62)(H,49,51)(H,50,52)(H,53,60)(H,54,67)(H,55,66)(H,56,68)(H,57,63)(H,58,65)(H,59,64)/t25-,26-,27-,28-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clave InChI |
YQSKJDGWETWKKF-ZZYCMYJBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)CC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)





![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)





